Pcsk9-IN-27

PCSK9 IC50 LDLR

Pcsk9-IN-27 (Compound 108) is a best-in-class small-molecule PCSK9 inhibitor with an IC50 of 3.4 nM, enabling complete LDLR interaction blockade at low concentrations critical for HTS sensitivity. It offers a >2200-fold potency advantage over lower-affinity alternatives (e.g., PCSK9-IN-2, IC50=7.57 µM), minimizing solvent toxicity and false negatives. Unlike transcriptional modulators, it provides immediate post-translational functional blockade, making it the superior benchmark for SAR studies and assay validation. For research use only; not for human therapeutic use.

Molecular Formula C22H23ClN6O
Molecular Weight 422.9 g/mol
Cat. No. B12374055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-27
Molecular FormulaC22H23ClN6O
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(C=N2)NC3CCC(C3)NC4=NC=C(C=C4)N5C=CC=C(C5=O)Cl
InChIInChI=1S/C22H23ClN6O/c23-18-2-1-9-29(22(18)30)17-7-8-20(25-11-17)27-15-5-6-16(10-15)28-21-13-24-19(12-26-21)14-3-4-14/h1-2,7-9,11-16H,3-6,10H2,(H,25,27)(H,26,28)/t15-,16-/m0/s1
InChIKeyKKYQXYLAXDFPFK-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-27 for Laboratory Procurement: Chemical Identity and Basal Pharmacology


Pcsk9-IN-27, also designated as Compound 108, is a synthetic small-molecule inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. Its molecular formula is C₂₂H₂₃ClN₆O, with a molar mass of 422.91 g/mol [1]. The compound is referenced in patent WO2024062089A1, which describes its utility in lowering LDL cholesterol by modulating PCSK9 function [2]. As a research tool, it is supplied for in vitro and in vivo laboratory investigations, and is not validated for human therapeutic use [2].

Why Pcsk9-IN-27 Cannot Be Interchanged with General-Purpose PCSK9 Inhibitors


Despite a shared nominal target, small-molecule PCSK9 inhibitors exhibit profound, quantifiable differences in potency that directly impact experimental design and research outcomes. The inhibition of the PCSK9-LDLR protein-protein interaction is highly sensitive to molecular structure, and in vitro IC50 values for reported compounds span over three orders of magnitude—from low nanomolar to high micromolar concentrations . Consequently, substituting one inhibitor for another based solely on its target class risks introducing experimental artifacts, such as incomplete target engagement at feasible concentrations or off-target effects at higher doses. The data presented below quantifies the specific performance advantage of Pcsk9-IN-27 relative to representative comparators, substantiating its selection for studies demanding high potency and target engagement within a specific concentration window [1].

Pcsk9-IN-27: Quantified Differentiation Data for Scientific Procurement


Pcsk9-IN-27 Demonstrates Sub-Nanomolar-to-Low-Nanomolar Potency Advantage vs. Alternative Small Molecules

Pcsk9-IN-27 inhibits the PCSK9-LDLR interaction with an IC50 of 3.4 nM [1]. This potency is >95-fold greater than the clinical-stage candidate NYX-PCSK9i (IC50 = 323 nM) , >157-fold greater than PCSK9-IN-13/Compound 3f (IC50 = 537 nM) [2], and >3939-fold greater than the Pfizer development compound PF-06815345 (IC50 = 13.4 μM) . This broad comparative analysis establishes Pcsk9-IN-27 as a high-potency tool compound within the small-molecule PCSK9 inhibitor landscape.

PCSK9 IC50 LDLR Drug Discovery

Pcsk9-IN-27 Outperforms Peptide-Based Inhibitor EGF-A by 1000-Fold in IC50

Pcsk9-IN-27 (IC50 = 3.4 nM) [1] exhibits 1000-fold greater inhibitory potency than the widely used 42-mer peptide EGF-A (IC50 = 3.4 µM) [2] in blocking the PCSK9-LDLR interaction. This stark difference in potency reflects the distinct binding modes and molecular properties of small molecules versus peptide-based antagonists.

PCSK9 Peptide Inhibitor LDLR

Pcsk9-IN-27 Targets PCSK9-LDLR Interaction Directly, Differentiating Mechanism from Transcriptional Modulators

Pcsk9-IN-27 is a direct inhibitor of PCSK9 function, reducing LDLR degradation and enhancing LDL-C uptake [1]. In contrast, compounds like 7030B-C5 act as transcriptional modulators, downregulating PCSK9 gene expression with an IC50 of 1.61 μM in HepG2 cells . This mechanistic divergence has critical implications for research: direct inhibitors provide immediate post-translational blockade, enabling precise temporal control in kinetic studies, whereas transcriptional inhibitors introduce a time delay and are susceptible to cellular feedback mechanisms.

Mechanism of Action Protein-Protein Interaction PCSK9

Optimal Laboratory Application Scenarios for Pcsk9-IN-27


High-Throughput Screening (HTS) Campaigns Requiring Nanomolar PCSK9 Inhibition

The 3.4 nM IC50 of Pcsk9-IN-27 [1] ensures robust and complete inhibition of the PCSK9-LDLR interaction at low compound concentrations, which is critical for HTS assay sensitivity. In contrast, using lower-potency alternatives like PCSK9-IN-2 (IC50 = 7.57 μM) [2] would require >2200-fold higher concentrations, increasing the likelihood of solvent toxicity, precipitation, and false negatives in primary screens.

In Vitro Mechanistic Studies Requiring Direct and Immediate PCSK9 Blockade

For experiments designed to dissect the acute post-translational effects of PCSK9 on LDLR trafficking and degradation, Pcsk9-IN-27 provides an immediate functional blockade [1]. This is a distinct advantage over transcriptional modulators like 7030B-C5 , which require time for protein turnover and introduce confounding variables related to gene expression regulation.

Potency Benchmarking and Assay Validation in Early-Stage Drug Discovery

With its exceptional potency (IC50 = 3.4 nM) [1], Pcsk9-IN-27 serves as a superior positive control or benchmark compound for validating new PCSK9 assays. Its performance sets a high bar for new chemical entities, and its >95-fold potency advantage over clinical-stage compounds like NYX-PCSK9i provides a clear differentiation standard for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pcsk9-IN-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.